Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, ethyl ester
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Overview
Description
Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a benzoic acid core substituted with a 3,4,5-trimethoxybenzamido group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-(3,4,5-trimethoxybenzamido)-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amido group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, p-(3,4,5-trimethoxybenzamido)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A related compound with similar structural features but lacking the ethyl ester group.
Methyl 3,4,5-trimethoxybenzoate: Another ester derivative with a methyl group instead of an ethyl group.
Uniqueness
Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, ethyl ester is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a benzoic acid core with a 3,4,5-trimethoxybenzamido group and an ethyl ester group makes it a versatile compound for various applications.
Properties
CAS No. |
1849-89-4 |
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Molecular Formula |
C19H21NO6 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H21NO6/c1-5-26-19(22)12-6-8-14(9-7-12)20-18(21)13-10-15(23-2)17(25-4)16(11-13)24-3/h6-11H,5H2,1-4H3,(H,20,21) |
InChI Key |
IUCAJXJJKXMLJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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